molecular formula C15H19NO3S2 B12735916 Ethanethioic acid, S-(2-(2-(2-(2-hydroxyphenyl)ethyl)-3-thiazolidinyl)-2-oxoethyl) ester CAS No. 103195-82-0

Ethanethioic acid, S-(2-(2-(2-(2-hydroxyphenyl)ethyl)-3-thiazolidinyl)-2-oxoethyl) ester

Cat. No.: B12735916
CAS No.: 103195-82-0
M. Wt: 325.5 g/mol
InChI Key: KBDGQNVSMGAMRX-HNNXBMFYSA-N
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Description

Ethanethioic acid, S-(2-(2-(2-(2-hydroxyphenyl)ethyl)-3-thiazolidinyl)-2-oxoethyl) ester is a complex organic compound that features a thiazolidine ring, a hydroxyphenyl group, and an ethanethioic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanethioic acid, S-(2-(2-(2-(2-hydroxyphenyl)ethyl)-3-thiazolidinyl)-2-oxoethyl) ester typically involves multiple steps. One common approach is the condensation reaction between a hydroxyphenyl derivative and a thiazolidine precursor. The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the thiazolidine ring .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethanethioic acid, S-(2-(2-(2-(2-hydroxyphenyl)ethyl)-3-thiazolidinyl)-2-oxoethyl) ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, thiazolidine-2-thione derivatives, and various substituted esters .

Scientific Research Applications

Ethanethioic acid, S-(2-(2-(2-(2-hydroxyphenyl)ethyl)-3-thiazolidinyl)-2-oxoethyl) ester has several scientific research applications:

Mechanism of Action

The mechanism of action of ethanethioic acid, S-(2-(2-(2-(2-hydroxyphenyl)ethyl)-3-thiazolidinyl)-2-oxoethyl) ester involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The thiazolidine ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanethioic acid, S-(2-(2-(2-(2-hydroxyphenyl)ethyl)-3-thiazolidinyl)-2-oxoethyl) ester is unique due to its combination of a hydroxyphenyl group and a thiazolidine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research .

Properties

CAS No.

103195-82-0

Molecular Formula

C15H19NO3S2

Molecular Weight

325.5 g/mol

IUPAC Name

O-[2-[(2S)-2-[2-(2-hydroxyphenyl)ethyl]-1,3-thiazolidin-3-yl]-2-oxoethyl] ethanethioate

InChI

InChI=1S/C15H19NO3S2/c1-11(20)19-10-14(18)16-8-9-21-15(16)7-6-12-4-2-3-5-13(12)17/h2-5,15,17H,6-10H2,1H3/t15-/m0/s1

InChI Key

KBDGQNVSMGAMRX-HNNXBMFYSA-N

Isomeric SMILES

CC(=S)OCC(=O)N1CCS[C@H]1CCC2=CC=CC=C2O

Canonical SMILES

CC(=S)OCC(=O)N1CCSC1CCC2=CC=CC=C2O

Origin of Product

United States

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